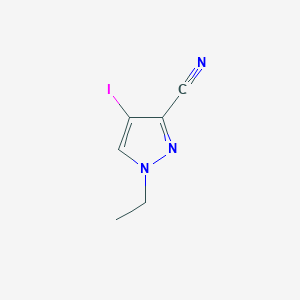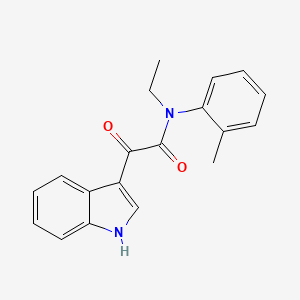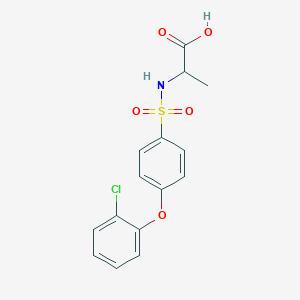
4-Bromo-2-(difluoromethyl)-1-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)-1-methylimidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-methylimidazole involves the inhibition of certain enzymes such as protein tyrosine phosphatases and histone deacetylases. These enzymes are involved in the regulation of various cellular processes such as cell signaling, gene expression, and cell cycle regulation. Inhibition of these enzymes can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
4-Bromo-2-(difluoromethyl)-1-methylimidazole has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as protein tyrosine phosphatases and histone deacetylases, leading to the suppression of tumor growth and metastasis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-2-(difluoromethyl)-1-methylimidazole has several advantages and limitations for lab experiments. One of the advantages is its high purity and good yield when synthesized using certain methods. It also has significant potential for the development of anticancer drugs due to its inhibitory effects on certain enzymes involved in tumor growth and metastasis. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Bromo-2-(difluoromethyl)-1-methylimidazole. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of other enzymes that can be targeted by this compound for the development of new drugs. Furthermore, research can be conducted to investigate the potential applications of this compound in other fields such as agriculture and environmental science. Overall, 4-Bromo-2-(difluoromethyl)-1-methylimidazole has significant potential for scientific research and development, and further studies can lead to the discovery of new applications and benefits.
Synthesemethoden
4-Bromo-2-(difluoromethyl)-1-methylimidazole can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-bromo-1-methylimidazole and difluoromethyl iodide in the presence of a base such as potassium carbonate. This method yields a high purity product with a good yield. Other methods include the reaction between 4-bromo-1-methylimidazole and difluoromethyl sulfone or difluoromethyl diazomethane.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)-1-methylimidazole has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have inhibitory effects on the activity of certain enzymes such as protein tyrosine phosphatases and histone deacetylases. These enzymes are involved in various cellular processes such as cell signaling, gene expression, and cell cycle regulation. Inhibition of these enzymes can lead to the suppression of tumor growth and metastasis, making 4-Bromo-2-(difluoromethyl)-1-methylimidazole a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c1-10-2-3(6)9-5(10)4(7)8/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXQDEJVWRBVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)
![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B2904778.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2904781.png)
![(E)-3-(3-chloro-4-methoxyanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2904782.png)

![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2904788.png)

![N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide](/img/structure/B2904793.png)
![2-Fluoro-5-formyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B2904794.png)
